molecular formula C15H11NO6 B6112170 methyl 2-[(3-nitrobenzoyl)oxy]benzoate

methyl 2-[(3-nitrobenzoyl)oxy]benzoate

Cat. No.: B6112170
M. Wt: 301.25 g/mol
InChI Key: BBLJXQXAGYLDCE-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitrobenzoyl)oxy]benzoate is a specialty ester compound of interest in organic synthesis and pharmaceutical research. Its structure, featuring a nitro-aromatic moiety, is commonly found in compounds used as key synthetic intermediates . Similar nitro-aromatic esters are utilized in developing active pharmaceutical ingredients (APIs) and fine chemicals, where they can serve as building blocks for more complex molecules with potential bioactive properties . Research into analogous nitro compounds has shown their relevance in various fields, including the synthesis of potential chemotherapeutic agents . This compound is provided for research purposes to aid in exploratory synthesis and chemical biology studies. It is supplied with comprehensive analytical data to ensure identity and purity. Handle with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-nitrobenzoyl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)12-7-2-3-8-13(12)22-14(17)10-5-4-6-11(9-10)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJXQXAGYLDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Compound Name Solubility Hazard Profile Applications Reference
This compound Likely soluble in DMSO, chloroform Not reported Pharmaceutical intermediates
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Soluble in DMSO, methanol, chloroform Non-hazardous Research chemical
Methyl 2-(chlorosulfonyl)benzoate Insoluble in water Corrosive (Risk Code C) Intermediate for dyes, pharmaceuticals
{ [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate Soluble in ethyl acetate Non-hazardous Nitrooxy prodrug candidates
Key Observations :
  • Chlorosulfonyl derivatives are exceptions, showing hydrophobicity .
  • Hazards : Chlorosulfonyl and nitro-containing compounds often pose higher risks (e.g., corrosivity, reactivity) compared to methoxy or allyloxy derivatives .

Application-Oriented Comparisons

  • Pharmaceutical Intermediates : this compound and its thio analogs (e.g., methyl 2-(4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate) serve as precursors for antithrombotic or antimicrobial agents due to nitro groups’ electron-withdrawing effects enhancing electrophilic reactivity .
  • Agrochemicals : Derivatives like methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoate (imazamethabenz methyl ester) are commercial herbicides, leveraging nitro and heterocyclic groups for pesticidal activity .
  • Materials Science: Nitrooxy-functionalized esters (e.g., { [6,7-bis(nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate) are explored as nitric oxide donors or biodegradable polymers .

Preparation Methods

Nitration of Methyl Benzoate

Nitration of methyl benzoate introduces a nitro group at the meta position, yielding methyl 3-nitrobenzoate. This method, adapted from the nitration protocol for methyl benzoate, involves a regioselective electrophilic aromatic substitution reaction. A mixture of concentrated nitric and sulfuric acids facilitates nitration at 0–5°C, producing methyl 3-nitrobenzoate in ~70% yield. Subsequent hydrolysis of this ester under basic conditions generates 3-nitrobenzoic acid, a critical precursor for the target compound.

Reaction Conditions for Nitration

ParameterValueSource
Nitrating agentHNO₃/H₂SO₄
Temperature0–5°C
Yield~70%

Oxidation of 3-Nitro-o-Xylene

An alternative route involves oxidizing 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid using oxygen as the oxidant. Catalytic systems comprising cobalt(II) acetate and manganese(II) acetate in acetic acid solvent achieve yields up to 87%. For instance, reaction at 60°C for 12 hours with hydrogen peroxide as a co-oxidant produces 3-nitro-2-methylbenzoic acid, which can be further functionalized.

Optimized Oxidation Parameters

ParameterValueSource
CatalystsCo(OAc)₂, Mn(OAc)₂
SolventAcetic acid (water ≤17%)
Temperature60–135°C
Yield87–98%

Preparation of Methyl Salicylate

Methyl salicylate (methyl 2-hydroxybenzoate) serves as the second component for esterification. Industrial production typically involves acid-catalyzed esterification of salicylic acid with methanol. Key considerations include:

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid.

  • Reaction Time : 4–6 hours under reflux.

  • Yield : >90% after purification by distillation.

Esterification Strategies for this compound

The final step couples 3-nitrobenzoyl chloride with methyl salicylate. Two predominant methods are explored:

Schotten-Baumann Reaction

This classical approach reacts 3-nitrobenzoyl chloride with methyl salicylate in the presence of a base (e.g., NaOH or pyridine) to neutralize HCl byproducts. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the target diester.

Typical Protocol

  • Dissolve methyl salicylate (1 equiv) in dry dichloromethane.

  • Add 3-nitrobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Introduce pyridine (1.5 equiv) to scavenge HCl.

  • Stir for 12 hours at room temperature.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–75% (reported for analogous esters).

Coupling Reagent-Assisted Esterification

Modern methods employ carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid. This bypasses the need for acyl chloride synthesis, enhancing safety and scalability.

Representative Procedure

  • Mix 3-nitrobenzoic acid (1 equiv), methyl salicylate (1 equiv), and DCC (1.2 equiv) in dry THF.

  • Add DMAP (0.1 equiv) as a catalyst.

  • Stir for 24 hours at 25°C.

  • Filter to remove dicyclohexylurea and concentrate.

  • Recrystallize from ethanol/water.

Yield : 70–80%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Schotten-Baumann : Suitable for small-scale synthesis but limited by acyl chloride instability.

  • Coupling Reagents : Higher yields and reproducibility but increased cost due to reagent use.

Purity Optimization

Recrystallization solvents significantly impact purity. For example, methanol/water mixtures (80% methanol) achieve >98% purity for nitrobenzoic acid derivatives. Similarly, isopropanol effectively purifies crude diester products.

Recrystallization Data

Solvent SystemPurity AchievedSource
Methanol/water (80%)>98%
Isopropanol98.9%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-[(3-nitrobenzoyl)oxy]benzoate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via esterification between 3-nitrobenzoyl chloride and methyl salicylate under anhydrous conditions. Catalytic use of DMAP (4-dimethylaminopyridine) in dichloromethane enhances nucleophilic substitution efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (35–89% based on analogous benzoate syntheses). Monitor reaction progress using TLC and adjust stoichiometry of acyl chloride to phenolic ester (1.2:1 molar ratio) to minimize unreacted starting material .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Expect signals for the methyl ester (~δ 3.9 ppm, singlet), aromatic protons (δ 7.1–8.5 ppm, multiplet patterns reflecting nitro and ester substituents), and coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons).
  • 13C NMR : Peaks for carbonyl carbons (ester: ~168 ppm; nitrobenzoyl: ~164 ppm) and quaternary carbons adjacent to oxygen/nitro groups.
  • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). Compare with spectral libraries of structurally similar benzoates (e.g., methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate) to validate assignments .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

  • Methodology : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) at room temperature but dissolves in chloroform or methanol upon heating. Recrystallize using a chloroform/methanol (3:1) mixture: dissolve at 50°C, cool to −20°C for 12 hours, and collect crystals via vacuum filtration. Monitor purity via melting point (expected range: 100–110°C, based on nitrobenzoate analogs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated acetone solution. Use SHELXL for structure refinement . Key parameters:

  • Torsion angles : Confirm planarity between the nitrobenzoyl and salicylate moieties.
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O···H–O) to explain packing efficiency.
  • Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .

Q. What strategies mitigate discrepancies between experimental and computational spectral data for this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian. Adjust solvent models (e.g., PCM for DMSO) to align theoretical and experimental shifts.
  • Dynamic effects : Account for conformational flexibility in solution (e.g., ester group rotation) by performing MD simulations. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How does the nitro group influence the regioselectivity of further functionalization (e.g., nucleophilic aromatic substitution)?

  • Methodology : The meta-directing nitro group directs electrophiles to the para position relative to itself. Test reactivity by reacting with NaSH (for –NO₂ to –SH conversion) or Pd-catalyzed cross-coupling (Suzuki with aryl boronic acids). Monitor regioselectivity via LC-MS and isolate products using preparative HPLC. Compare with methyl 2-[(4-nitrobenzoyl)oxy]benzoate analogs to isolate electronic vs. steric effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Screen against COX-2 or acetylcholinesterase using fluorometric assays. Prepare 10 mM stock in DMSO and test at 1–100 µM concentrations.
  • Cytotoxicity : Use MTT assay on HEK-293 or HeLa cells. Include controls for nitro group reduction (e.g., incubate with liver microsomes) to assess metabolic activation .

Q. How can computational docking predict the interaction of this compound with biological targets?

  • Methodology : Dock the compound into protein active sites (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. Parameterize the nitro group’s partial charges using RESP fitting. Validate docking poses with MD simulations (AMBER force field) and compare binding energies (ΔG) with known inhibitors. Adjust substituents (e.g., replacing –NO₂ with –CF₃) to optimize affinity .

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